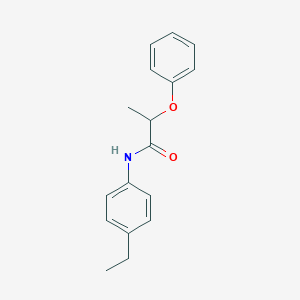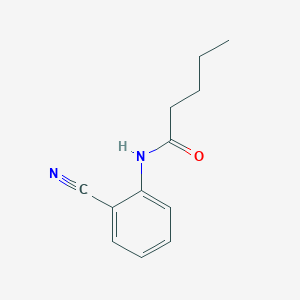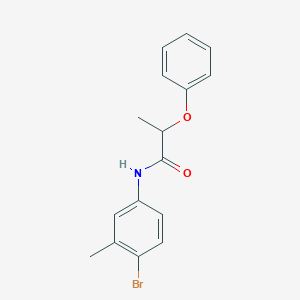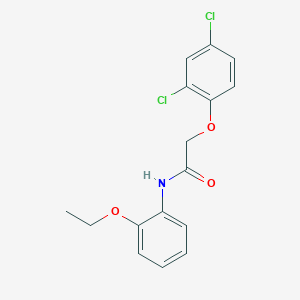
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide, also known as A771726, is a synthetic compound that belongs to the family of sulfonamides. It has been extensively studied for its potential use in treating various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
作用機序
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide works by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting DHODH, 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide reduces the proliferation of T cells, which require pyrimidines for their growth and survival. This leads to a reduction in inflammation and the progression of autoimmune diseases.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of T cells, reduces inflammation, and modulates the immune response. It has also been shown to have an analgesic effect, reducing pain in animal models of rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide is its specificity for DHODH, which makes it a promising candidate for the treatment of autoimmune diseases. However, its potency and selectivity can vary depending on the cell type and experimental conditions used. 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide. One area of focus is the development of more potent and selective DHODH inhibitors. Another area of research is the identification of biomarkers that can predict the response to 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide treatment. Additionally, the potential use of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide in combination with other drugs for the treatment of autoimmune diseases is an area of active investigation.
合成法
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide involves the reaction of 2,4-dichlorophenol with ethyl 2-aminobenzoate to form 2-(2,4-dichlorophenoxy)benzoic acid ethyl ester. This compound is then reacted with chloroacetyl chloride to produce 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential use in treating various autoimmune diseases. It has been shown to inhibit the proliferation of T cells, which play a key role in the development of autoimmune diseases. 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.
特性
分子式 |
C16H15Cl2NO3 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-21-15-6-4-3-5-13(15)19-16(20)10-22-14-8-7-11(17)9-12(14)18/h3-9H,2,10H2,1H3,(H,19,20) |
InChIキー |
MVWUFEVIMIVWGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



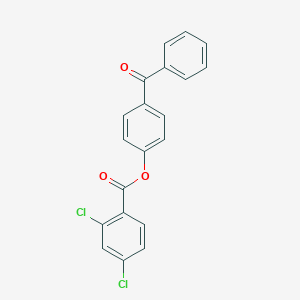
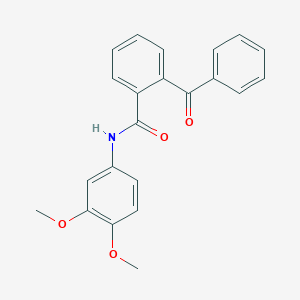
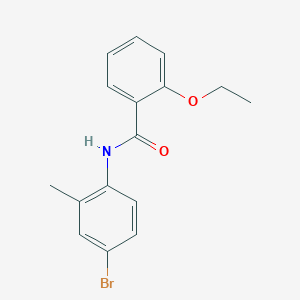
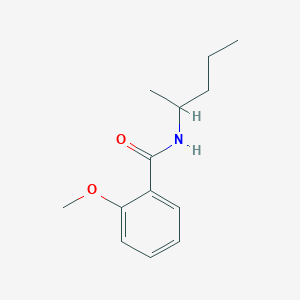
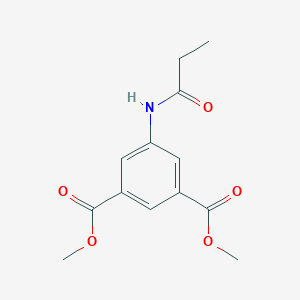
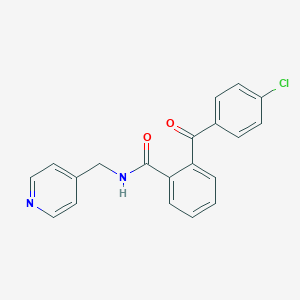

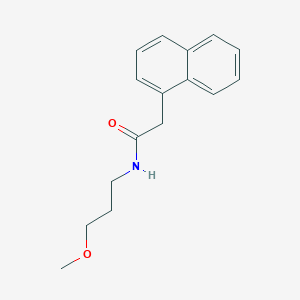
![Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)

